

A Comparative Guide to Holmium-166 and Yttrium-90 Radioembolization in Liver Malignancies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Holmium-166**

Cat. No.: **B1195350**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of clinical trials involving **Holmium-166** radioembolization, offering a direct comparison with the widely used Yttrium-90. The following sections detail the performance, experimental protocols, and key characteristics of these two leading radioisotopes in the targeted treatment of primary and secondary liver tumors.

Introduction to Radioembolization

Transarterial radioembolization (TARE), also known as selective internal radiation therapy (SIRT), is a minimally invasive procedure that delivers targeted radiation to liver tumors. This is achieved by administering microspheres loaded with a radioactive isotope into the hepatic artery. The microspheres preferentially lodge in the small blood vessels supplying the tumor, delivering a high dose of radiation directly to the malignant tissue while minimizing exposure to the surrounding healthy liver parenchyma. The most established and commonly used isotope for this procedure is Yttrium-90 (Y-90). However, **Holmium-166** (Ho-166) has emerged as a promising alternative with distinct physical properties that offer potential advantages in imaging and dosimetry.

Comparative Analysis of Holmium-166 and Yttrium-90

This guide synthesizes data from meta-analyses and comparative studies to provide an objective overview of **Holmium-166** and Yttrium-90 radioembolization. While direct meta-analyses comparing the clinical outcomes of Ho-166 and Y-90 are not yet prevalent, existing literature allows for a robust comparison of their physical characteristics, dosimetric properties, and clinical performance based on pooled data from numerous studies.

Physical and Dosimetric Properties

A key differentiator between **Holmium-166** and Yttrium-90 lies in their physical properties, which directly impact their imaging capabilities and dosimetric accuracy. Y-90 is a pure beta emitter, making it difficult to visualize directly. In contrast, Ho-166 emits both beta and gamma radiation, and its paramagnetic nature allows for imaging via SPECT/CT and MRI, respectively. [1][2][3] This enables more precise pre-treatment planning and post-treatment verification of microsphere distribution.

A Monte Carlo study comparing the two isotopes in a liver phantom provides valuable insights into their dosimetric profiles. The study found that for the same prescribed activity, Y-90 delivers a higher maximum and mean absorbed dose to the tumor compared to Ho-166.[4] However, Ho-166 resulted in a lower mean absorbed dose to the normal liver parenchyma, suggesting a potential for greater sparing of healthy tissue.[4]

Feature	Holmium-166 (QuiremSpheres®)	Yttrium-90 (TheraSphere®, SIR-Spheres®)
Microsphere Type	Poly(L-lactic acid)	Glass (TheraSphere®), Resin (SIR-Spheres®)
Radiation Emission	Beta & Gamma	Beta
Imaging Modalities	SPECT/CT, MRI	Bremsstrahlung SPECT/CT, PET/CT
Scout Dose	166Ho microspheres	99mTc-MAA
Mean Tumor Absorbed Dose (Gy)	458 ± 0.475	1500 ± 1.36
Mean Normal Parenchyma Absorbed Dose (Gy)	3.79 ± 0.0263	20.7 ± 0.0958

Table 1: Comparison of Physical and Dosimetric Properties of **Holmium-166** and Yttrium-90 Microspheres. Data from a Monte Carlo phantom study.[4]

Clinical Efficacy

A recent systematic review and meta-analysis of 16 studies on **Holmium-166** radioembolization for primary and secondary liver tumors provides robust data on its clinical efficacy.[5] The pooled overall disease control rate (DCR) was 72%. [6] When evaluated by modified RECIST (mRECIST) criteria, the DCR was notably high at 93%. [6] The overall survival rates at 3, 6, and 12 months were 98%, 89%, and 74%, respectively. [5] The authors of the meta-analysis concluded that the survival outcomes for Ho-166-TARE are comparable to those reported in meta-analyses of Y-90-TARE. [5]

Outcome	Holmium-166 (Pooled Data)
Overall Disease Control Rate (DCR)	72% (95% CI: 46-89%)
DCR (mRECIST)	93% (95% CI: 71-99%)
Overall Survival (3 months)	98%
Overall Survival (6 months)	89%
Overall Survival (12 months)	74%

Table 2: Clinical Efficacy of **Holmium-166** Radioembolization based on a meta-analysis. [5][6]

Safety and Adverse Events

The meta-analysis of **Holmium-166** radioembolization also assessed its safety profile. [5] Severe clinical adverse events were reported to be minimal. [5] The most common laboratory abnormalities observed were elevated gamma-glutamyl transferase (GGT) and lymphocytopenia. [5] The study design of the phase I HEPAR trial for Ho-166 was based on the expectation that its safety and toxicity profile would be comparable to that of Y-90 radioembolization. [1][2]

Experimental Protocols

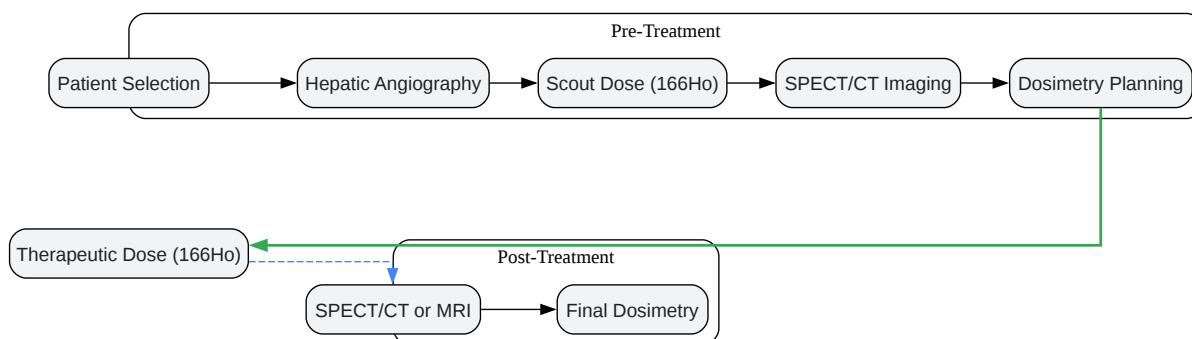
Detailed methodologies are crucial for the replication and validation of clinical trial results. The following sections outline the typical experimental protocols for both **Holmium-166** and Yttrium-90 radioembolization.

Holmium-166 Radioembolization Protocol

The treatment protocol for **Holmium-166** radioembolization involves a "scout" dose followed by the therapeutic dose, with imaging at each stage to ensure accurate delivery and to perform dosimetry.

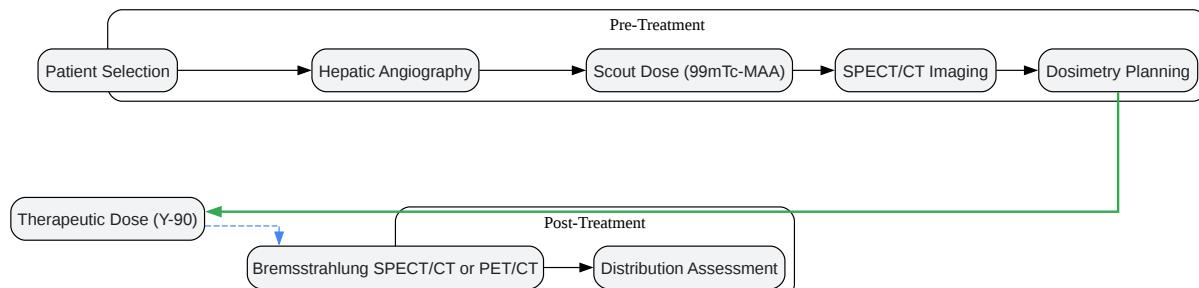
- Patient Selection: Patients with unresectable liver malignancies, adequate liver function, and performance status are considered.
- Pre-treatment Angiography and Scout Dose: A hepatic angiogram is performed to map the arterial anatomy. A low-activity "scout" dose of ^{166}Ho -microspheres is administered into the arteries supplying the tumor.[\[1\]](#)[\[2\]](#)
- SPECT/CT Imaging: Following the scout dose, SPECT/CT imaging is performed to visualize the distribution of the microspheres and to quantify the lung shunt fraction.[\[7\]](#) This allows for personalized dosimetry planning.
- Therapeutic Dose Administration: Based on the dosimetry calculations from the scout dose, the full therapeutic dose of ^{166}Ho -microspheres is administered.
- Post-treatment Imaging and Dosimetry: Post-treatment SPECT/CT and/or MRI is performed to confirm the final distribution of the microspheres and to calculate the actual absorbed doses in the tumor and healthy liver tissue.[\[1\]](#)[\[2\]](#)

Yttrium-90 Radioembolization Protocol


The protocol for Yttrium-90 radioembolization is similar but relies on a surrogate for the scout dose due to the imaging limitations of Y-90.

- Patient Selection: Similar criteria as for Ho-166 are applied.
- Pre-treatment Angiography and Scout Dose: A hepatic angiogram is performed. Technetium-99m macroaggregated albumin (99mTc-MAA) is administered as a surrogate for the Y-90 microspheres to simulate their distribution.[\[7\]](#)

- SPECT/CT Imaging: SPECT/CT imaging of the ^{99m}Tc -MAA distribution is used to assess for extrahepatic deposition and to calculate the lung shunt fraction.
- Therapeutic Dose Administration: The therapeutic dose of Y-90 microspheres (either glass or resin) is administered.
- Post-treatment Imaging: Post-treatment imaging is typically performed using Bremsstrahlung SPECT/CT or PET/CT to visualize the distribution of the Y-90 microspheres.


Visualizing the Workflow

The following diagrams illustrate the experimental workflows for **Holmium-166** and **Yttrium-90** radioembolization.

[Click to download full resolution via product page](#)

Holmium-166 Radioembolization Workflow

[Click to download full resolution via product page](#)

Yttrium-90 Radioembolization Workflow

Conclusion

Holmium-166 radioembolization is a safe and effective locoregional treatment for primary and secondary liver tumors, with clinical outcomes that are comparable to the established Yttrium-90 radioembolization. The primary advantage of **Holmium-166** lies in its superior imaging and dosimetric capabilities, which allow for more personalized and precise treatment planning and verification. The ability to use the same microspheres for both the scout and therapeutic doses reduces the uncertainty inherent in using a surrogate like 99mTc-MAA.^[7] While Y-90 remains the more widely used radioisotope, the unique properties of **Holmium-166** position it as a strong alternative that may offer significant benefits in the era of personalized medicine. Further head-to-head clinical trials are warranted to definitively establish the comparative effectiveness of these two important therapeutic options.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Holmium-166 radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Holmium-166 radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interventionalnews.com [interventionalnews.com]
- 4. Comparison of Y-90 and Ho-166 Dosimetry Using Liver Phantom: A Monte Carlo Study7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Holmium-166 Radioembolization Is a Safe and Effective Locoregional Treatment for Primary and Secondary Liver Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interventionalnews.com [interventionalnews.com]
- To cite this document: BenchChem. [A Comparative Guide to Holmium-166 and Yttrium-90 Radioembolization in Liver Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195350#meta-analysis-of-clinical-trials-involving-holmium-166>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com